-Bromo-1-methyl-1H-imidazole (4-Brmi-1-MeIm) is a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds.
The presence of the imidazole ring, a core structure in many biologically active molecules, makes 4-Brmi-1-MeIm an attractive candidate for exploring its potential in medicinal chemistry.
-Brmi-1-MeIm has been explored for its potential applications in material science due to its interesting properties.
4-Bromo-1-methyl-1H-imidazole is an organic compound with the molecular formula and a molecular weight of approximately 161.00 g/mol. This compound is a member of the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a bromine atom at the 4-position of the imidazole ring significantly influences its chemical reactivity and biological activity. The compound is typically a pale yellow liquid and is soluble in organic solvents like dichloromethane .
4-Bromo-1-methyl-1H-imidazole exhibits notable biological activities, particularly in pharmacological applications. It has been utilized as an intermediate in the synthesis of compounds with potential antitumor properties. For instance, derivatives synthesized from this compound have shown promise in studies related to cancer treatment, particularly through mechanisms involving inhibition of specific cellular pathways .
The synthesis of 4-Bromo-1-methyl-1H-imidazole generally involves bromination of 1-methylimidazole using N-bromosuccinimide (NBS) as the brominating agent.
In industrial settings, similar methods are scaled up using continuous flow reactors to enhance efficiency and yield while maintaining high purity levels.
Studies have shown that 4-Bromo-1-methyl-1H-imidazole can interact with various biological targets, making it a valuable compound for research into drug development. Its ability to undergo substitution reactions allows for the creation of diverse derivatives that may exhibit different pharmacological properties. For example, its use in palladium-catalyzed reactions has led to the synthesis of compounds structurally similar to known anticancer agents .
Several compounds share structural similarities with 4-Bromo-1-methyl-1H-imidazole, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Methylimidazole | Parent structure without bromine | |
4-Chloro-1-methyl-1H-imidazole | Chlorine substitution at the 4-position | |
4-Iodo-1-methyl-1H-imidazole | Iodine substitution; potentially higher reactivity | |
2-Methylimidazole | Methyl group at the 2-position; different reactivity profile |
The presence of bromine at the 4-position in 4-Bromo-1-methyl-1H-imidazole provides unique reactivity compared to its analogs, allowing for specific substitution reactions that are not possible with other halogens like chlorine or iodine. This makes it particularly valuable in synthetic chemistry and drug development contexts .
4-Bromo-1-methyl-1H-imidazole adheres to IUPAC nomenclature, where the numbering prioritizes substituents according to the lowest possible sequence. The imidazole ring consists of two nitrogen atoms at positions 1 and 3, with a methyl group at N-1 and a bromine atom at C-4. This substitution pattern creates distinct electronic and steric environments, influencing reactivity.
Key Structural Attributes:
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₅BrN₂ | |
Molecular Weight | 161.00 g/mol | |
SMILES | CN1C=NC(Br)=C1 | |
InChI Key | IOTSLMMLLXTNNH-UHFFFAOYSA-N |
The compound exists as a liquid with a refractive index of 1.545 and density of 1.614 g/mL at 25°C.
Imidazole derivatives exhibit tautomerism due to the delocalization of π-electrons. In 4-bromo-1-methyl-1H-imidazole, the hydrogen on N-1 can theoretically migrate to N-3, but the methyl group at N-1 stabilizes the 1H-tautomer, making it the predominant form. This tautomerism minimizes steric hindrance and maximizes resonance stabilization.
Acute Toxic;Irritant